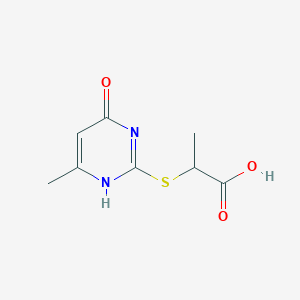

2-Hydrazino-5-iodopyrimidine

説明

Synthesis Analysis

The synthesis of hydrazinopyridines, which includes 2-Hydrazino-5-iodopyrimidine, has been actively investigated as precursors in the synthesis of products having biological activity . The most effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .Molecular Structure Analysis

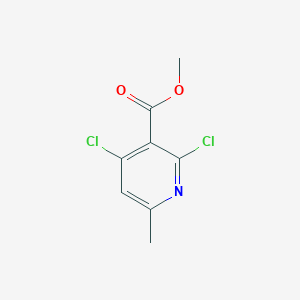

The molecular structure of 2-Hydrazino-5-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecular weight of this compound is 236.01 g/mol.Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of 3-aminopyridine . This suggests that 2-Hydrazino-5-iodopyrimidine might undergo similar reactions.科学的研究の応用

Pharmacological Evaluation : A study by Bruno et al. (2007) found that 2-hydrazino derivatives exhibit significant analgesic activity and strong inhibition of AA-induced platelet aggregation, likely due to cyclooxygenases inhibition. These derivatives showed an aspirin-like profile without causing gastric damage in rats after acute oral administration (Bruno et al., 2007).

Antimicrobial Activity : The antimicrobial properties of 2-hydrazino-5-iodopyrimidine derivatives were explored by Sirakanyan et al. (2013). They synthesized new hydrazino derivatives of cyclopenta[c]pyridine and pyrano[3,4-c]pyridine from 3-oxo-4-cyano fused pyridine derivatives, which showed potential antimicrobial effects (Sirakanyan et al., 2013).

Synthesis of Polynuclear Heterocycles : Abdel-fattah et al. (2000) investigated the synthesis and reactions of polynuclear heterocycles with new ring systems using 2-hydrazino derivatives. They explored various reactions and condensations, leading to the formation of novel compounds (Abdel-fattah et al., 2000).

Anticancer and Antimicrobial Agents : A study by Mohamed et al. (2017) explored the synthesis of 6-aryl-5-cyano thiouracil derivatives, including hydrazino derivatives, which showed promising antimicrobial activities and potent growth inhibitory effects against specific cell lines (Mohamed et al., 2017).

Preparation of New Pyrimidine Derivatives : Research by Deshmukh et al. (2012) involved the synthesis of new 2-substituted quinazoline derivatives from hydrazino derivatives, leading to a range of novel compounds with potential applications (Deshmukh et al., 2012).

Foldamers Research : Hill et al. (2001) included 2-hydrazino-5-iodopyrimidine derivatives in their comprehensive study on foldamers, a type of molecule important in biopolymer research (Hill et al., 2001).

Heterocyclic Synthesis : Ermolat'ev and Van der Eycken (2008) developed a divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, including 2-hydrazino-5-iodopyrimidine, demonstrating its utility in heterocyclic chemistry (Ermolat'ev & Van der Eycken, 2008).

将来の方向性

Pyrazolo[1,5-a]pyrimidines, which include 2-Hydrazino-5-iodopyrimidine, have been the focus of recent research due to their significant photophysical properties and wide range of pharmacological activities . Future research may focus on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

特性

IUPAC Name |

(5-iodopyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKRMCQZDXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474783 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63558-64-5 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)